1-Ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate
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Overview
Description
1-Ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include an ethoxycarbonyl group, a methyl group, and a tert-butyl-dimethylsilyloxy group attached to a pentanedioate backbone. These structural elements confer specific chemical properties and reactivity patterns that make the compound valuable in synthetic chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The subsequent steps involve esterification and selective functional group transformations to introduce the ethoxycarbonyl and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as column chromatography and recrystallization. The process aims to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-Ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism by which 1-ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to participate in various biochemical pathways, influencing processes like signal transduction and metabolic regulation. The tert-butyl-dimethylsilyloxy group, in particular, provides steric protection, enhancing the compound’s stability and reactivity in biological systems.
Comparison with Similar Compounds
- 1-Methoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxypentanedioate
- 1-Ethoxycarbonyl-5-methyl-(3R)-3-trimethylsilyloxypentanedioate
- 1-Ethoxycarbonyl-5-methyl-(3R)-3-tert-butyl-dimethylsilyloxyhexanedioate
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1-O-ethoxycarbonyl 5-O-methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxypentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7Si/c1-8-20-14(18)21-13(17)10-11(9-12(16)19-5)22-23(6,7)15(2,3)4/h11H,8-10H2,1-7H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVABXNTHJECLR-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(=O)CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(=O)C[C@@H](CC(=O)OC)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670067 |
Source
|
Record name | Methyl (3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-[(ethoxycarbonyl)oxy]-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158275-79-7 |
Source
|
Record name | Methyl (3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-[(ethoxycarbonyl)oxy]-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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